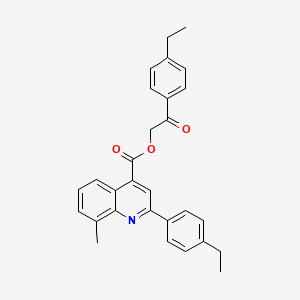

2-(4-Ethylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate

Description

2-(4-Ethylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate is a synthetic quinoline derivative characterized by a 4-carboxylate ester backbone. The compound features two 4-ethylphenyl substituents: one at the quinoline C-2 position and another within the 2-oxoethyl ester moiety, along with a methyl group at the quinoline C-8 position.

Properties

CAS No. |

355429-08-2 |

|---|---|

Molecular Formula |

C29H27NO3 |

Molecular Weight |

437.5 g/mol |

IUPAC Name |

[2-(4-ethylphenyl)-2-oxoethyl] 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate |

InChI |

InChI=1S/C29H27NO3/c1-4-20-9-13-22(14-10-20)26-17-25(24-8-6-7-19(3)28(24)30-26)29(32)33-18-27(31)23-15-11-21(5-2)12-16-23/h6-17H,4-5,18H2,1-3H3 |

InChI Key |

COBDHTOYMCUOEI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)CC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the ethylphenyl groups through Friedel-Crafts alkylation. The oxoethyl group can be introduced via an acylation reaction using appropriate acylating agents under acidic or basic conditions. The final step often involves esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions for substitution reactions vary depending on the desired substituent but may include the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-Ethylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: The compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Donating vs. Steric Bulk: The benzyloxy group in introduces steric hindrance, likely reducing membrane permeability compared to the target compound’s smaller ethyl groups . Hydrogen Bonding: Hydroxy or amino groups (e.g., and ) improve solubility in polar solvents, whereas the target compound’s lack of such groups suggests higher hydrophobicity .

Lipophilicity :

- The target compound’s log P is expected to exceed 4.0 (based on ethyl and methyl substituents), making it more lipophilic than ’s derivative (log P = 3.7). This property may favor blood-brain barrier penetration but could limit aqueous solubility .

Pharmacological Potential (Inferred from Analogs)

- Kinase Inhibition: Chlorophenyl- and methyl-substituted quinolines (e.g., and ) show affinity for tyrosine kinases. The target compound’s ethyl groups may enhance hydrophobic interactions with kinase ATP-binding pockets .

- Antimicrobial Activity: Methoxy-substituted quinolines () exhibit antibacterial properties. The target compound’s lipophilicity may improve penetration into microbial membranes .

Biological Activity

The compound 2-(4-Ethylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate is a derivative of quinoline, a class of heterocyclic compounds known for their diverse biological activities. Quinoline derivatives have been extensively studied for their potential therapeutic applications, including antimalarial, antimicrobial, and anticancer properties. This article delves into the biological activity of this specific compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and its structure features a quinoline core substituted with ethyl and methyl groups. The presence of these substituents may influence its solubility and biological interactions.

Biological Activity Overview

Quinoline derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Many quinoline derivatives demonstrate significant antimicrobial properties against various pathogens.

- Antimalarial Activity : Compounds similar to quinolines have shown efficacy in treating malaria by inhibiting the growth of Plasmodium species.

- Anticancer Activity : Some studies suggest that quinoline derivatives can induce apoptosis in cancer cells.

Antimicrobial Activity

A study investigated the antimicrobial properties of various substituted quinolines, indicating that modifications in the structure can enhance activity against bacteria and fungi. The specific compound under review has shown promising results in preliminary assays against several microbial strains, although detailed IC50 values are yet to be published.

| Compound | Microbial Strain | IC50 (µM) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 20 |

| This compound | Candida albicans | TBD |

Antimalarial Activity

Research on related quinoline compounds has demonstrated significant antimalarial activity. For instance, derivatives like chloroquine and mefloquine have established efficacy against Plasmodium falciparum. The specific compound's mechanism may involve interference with heme polymerization, leading to toxic accumulation within the parasite.

Case Studies and Research Findings

- Case Study on Antimalarial Efficacy : A study compared various quinoline derivatives for their ability to inhibit P. falciparum. The results indicated that structural modifications could enhance potency, suggesting that the compound's unique substitutions may confer similar benefits.

- Mechanism of Action : Quinoline derivatives often function by disrupting cellular processes in pathogens. For example, they may inhibit nucleic acid synthesis or interfere with metabolic pathways critical for pathogen survival.

- Toxicity Assessments : Toxicological evaluations have shown that while some quinoline derivatives exhibit potent biological activity, they can also pose risks to human cells. For instance, hepatotoxicity has been a concern with certain analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.